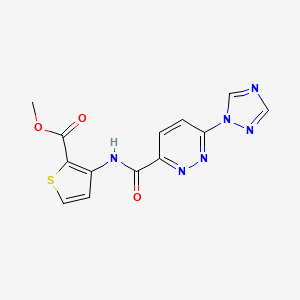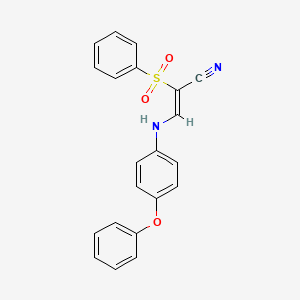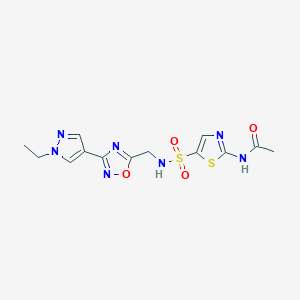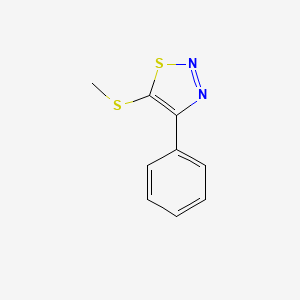![molecular formula C16H17ClN4O3 B2628410 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034622-47-2](/img/structure/B2628410.png)
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine moiety linked through an ether bond
科学的研究の応用
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of the compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone affects two major biochemical pathways. Firstly, it stimulates the insulin signaling pathway in pancreatic β-cells, leading to glucose-dependent insulin release . Secondly, it influences the incretin pathway in the gastrointestinal tract, promoting the secretion of GLP-1 .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These effects contribute to the regulation of glucose levels in the body, making this compound a potential new treatment for type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-methoxypyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with piperidine to form the piperidin-3-yl ester. The final step involves the coupling of this ester with 5-chloropyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-hydroxy-5-chloropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxypyridine: Shares the pyridine ring but lacks the piperidine moiety.
2-methoxypyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
5-chloropyrimidine: Shares the pyrimidine ring but lacks the piperidine and methoxypyridine groups.
Uniqueness
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)24-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKKUIQYVUZXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)

![tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2628336.png)



![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
